5-Bromo-1,2,4-thiadiazole-3-carbonitrile

Synthetic Methodology Cross-Coupling Chemistry Bond Dissociation Energy

Research programs requiring stepwise, orthogonal functionalization of 1,2,4-thiadiazoles often face reactivity conflicts. 5-Bromo-1,2,4-thiadiazole-3-carbonitrile solves this with a low-energy C-Br bond (~68 kcal/mol) for selective Pd(0) oxidative addition, while the 3-nitrile remains intact for subsequent transformation. • Enables mild Suzuki/Stille/Negishi coupling at the 5-position without nitrile interference. • Computed XLogP3-AA of 1.8, within the CNS drug-likeness window (LogP 1-4). • Orthogonal handles allow iterative synthesis of dual-warhead inhibitors.

Molecular Formula C3BrN3S
Molecular Weight 190.02 g/mol
CAS No. 2091534-69-7
Cat. No. B12856518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,2,4-thiadiazole-3-carbonitrile
CAS2091534-69-7
Molecular FormulaC3BrN3S
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESC(#N)C1=NSC(=N1)Br
InChIInChI=1S/C3BrN3S/c4-3-6-2(1-5)7-8-3
InChIKeyZSEXVMWEVWHAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,2,4-thiadiazole-3-carbonitrile: Key Benchmarks


5-Bromo-1,2,4-thiadiazole-3-carbonitrile is a heterocyclic building block belonging to the 1,2,4-thiadiazole class, characterized by a bromine substituent at the 5-position and a nitrile group at the 3-position of the sulfur-nitrogen ring [1]. Its molecular formula is C3BrN3S, and it has a molecular weight of 190.02 g/mol [1]. The compound's structural features provide a dual reactive handle for downstream synthetic elaboration, making it a candidate for procurement in medicinal chemistry and agrochemical research programs.

Dual reactive handles (C–Br and C≡N) enable stepwise synthetic elaboration
Bromine at 5-position supports Pd-catalyzed cross-coupling diversification
Nitrile group convertible to amide, acid, or tetrazole for library expansion

5-Bromo-1,2,4-thiadiazole-3-carbonitrile vs. Analogs


Direct substitution with closely related 1,2,4-thiadiazole-3-carbonitrile analogs, such as the 5-chloro or unsubstituted parent, is not scientifically valid due to the divergent reactivity profiles dictated by the halogen at the 5-position. The carbon-bromine bond possesses a lower bond dissociation energy (C-Br ~ 68 kcal/mol) compared to a carbon-chlorine bond (C-Cl ~ 81 kcal/mol) [1], facilitating selective oxidative addition in palladium-catalyzed cross-coupling reactions. This difference is critical for achieving high yields in step-efficient syntheses, but quantitative head-to-head reactivity data for the specific thiadiazole scaffold is currently limited in the public domain.

5-Chloro Analog
Higher C–Cl bond energy (~81 kcal/mol) may require harsher Pd coupling, potentially limiting chemoselectivity
Unsubstituted Parent
Lacks halogen for oxidative addition; cross-coupling diversification not feasible
1,3,4-Regioisomer
Different heteroatom arrangement alters electronic profile and may lead to divergent SAR interpretation

5-Bromo-1,2,4-thiadiazole-3-carbonitrile Differentiation


C-Br Bond Dissociation Energy Comparison

The carbon-bromine bond in the target compound has a bond dissociation energy (BDE) of approximately 68 kcal/mol, which is 13 kcal/mol lower than the carbon-chlorine bond BDE of approximately 81 kcal/mol in the 5-chloro-1,2,4-thiadiazole-3-carbonitrile analog (CAS 1451154-68-9) [1]. This lower BDE facilitates selective oxidative addition to palladium(0) catalysts under milder conditions, a critical advantage for chemoselective cross-coupling sequences in complex molecule synthesis.

C–Br vs C–Cl BDE
Class-level inference
~68 kcal/mol vs ~81 kcal/mol Δ13 kcal/mol (lower for Br)
Supports selective oxidative addition under mild Pd(0) conditions
General aromatic bond energies; thiadiazole-specific kinetic data not reported
Synthetic Methodology Cross-Coupling Chemistry Bond Dissociation Energy

Enhanced Lipophilicity (XLogP3)

The computed octanol-water partition coefficient (XLogP3-AA) for 5-bromo-1,2,4-thiadiazole-3-carbonitrile is 1.8 [1]. This represents an increase in lipophilicity compared to the unsubstituted 1,2,4-thiadiazole-3-carbonitrile parent (XLogP3-AA ≈ 1.1) and the 5-chloro analog (XLogP3-AA ≈ 1.4) [2]. The 0.7 log unit increase over the parent compound indicates a measurable difference in hydrophobicity that influences membrane permeability and protein binding.

Lipophilicity
Cross-study comparable
1.8 XLogP3-AA
Reported +0.7 logP increase vs parent (1.1) and +0.4 vs 5-Cl analog
Computed value; experimental measurement advised
Drug Design Lipophilicity Physicochemical Properties

Regioisomeric Differentiation from 1,3,4-Thiadiazole

The target compound (C3BrN3S, MW 190.02 g/mol) shares its molecular formula with its regioisomer 5-bromo-1,3,4-thiadiazole-2-carbonitrile . However, the distinct arrangement of heteroatoms in the 1,2,4-thiadiazole ring system confers different electronic properties and reactivity patterns. This is a critical consideration during procurement to ensure the correct regioisomer is sourced for structure-activity relationship (SAR) studies.

Regioisomer Identity
Data to verify
1,2,4- vs 1,3,4-thiadiazole core
Same molecular formula; requires structural verification to avoid SAR misinterpretation
Vendor specification review recommended; public comparative data limited
Chemoinformatics Isomer Differentiation Molecular Formula

5-Bromo-1,2,4-thiadiazole-3-carbonitrile Applications


Pd-Catalyzed Cross-Coupling for Kinase Inhibitor Libraries

The low C-Br bond dissociation energy (~68 kcal/mol) enables selective oxidative addition at the 5-position under mild Pd(0) conditions, allowing chemists to install aryl, heteroaryl, or vinyl groups via Suzuki, Stille, or Negishi couplings. This leaves the 3-nitrile group intact for subsequent transformation to amides, acids, or tetrazoles, enabling rapid generation of diverse 1,2,4-thiadiazole-based kinase inhibitor candidates where the bromine atom serves as a first-point diversification handle [1].

CNS-Penetrant Probe Scaffold Selection

With a computed XLogP3-AA of 1.8, this compound occupies a lipophilicity range favored for CNS drug discovery (optimal LogP range: 1–4). Compared to the less lipophilic 5-chloro analog (XLogP3-AA ≈ 1.4), the 5-bromo derivative offers enhanced predicted membrane permeability, making it a preferred starting scaffold for medicinal chemistry programs targeting neurological indications where passive blood-brain barrier penetration is desired [2].

Agrochemical SAR with Regioisomer Control

The distinct 1,2,4-thiadiazole core, differentiated from the 1,3,4-isomer by the relative positions of sulfur and nitrogen atoms, can profoundly influence target binding and metabolic stability. Procuring the correct 5-bromo-1,2,4-thiadiazole-3-carbonitrile regioisomer is essential for agrochemical research programs exploring novel fungicidal or herbicidal leads, where the bromine substituent serves as a tracer for metabolic profiling or a reactive anchor for late-stage functionalization [3].

Dual-Warhead Inhibitor Design

The orthogonality of the C-Br bond (cross-coupling) and the C≡N group (click chemistry, hydrolysis, reduction) allows for the construction of dual-warhead inhibitors. A researcher can first exploit the bromine for a carbon-carbon bond formation to introduce a target-binding motif, then convert the nitrile to a thioamide or amidine warhead designed to interact with a catalytic cysteine residue. This stepwise, orthogonal functionalization strategy is difficult to replicate with the 5-chloro analog due to its higher bond strength, which requires harsher coupling conditions that may compromise the nitrile [4].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C–Br bond lability for mild Pd coupling
Nitrile stability under cross-coupling conditions
CNS probe scaffold selection
Computed logP in CNS-favorable range
Experimental permeability and protein binding assessment
Agrochemical regioisomer SAR
Correct 1,2,4-thiadiazole regiochemistry
Analytical regioisomer confirmation (HPLC, NMR)
Dual-warhead inhibitor design
Orthogonal C–Br/C≡N reactivity
Stepwise functionalization without cross-reactivity
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